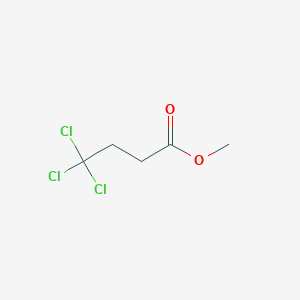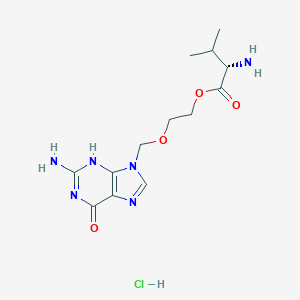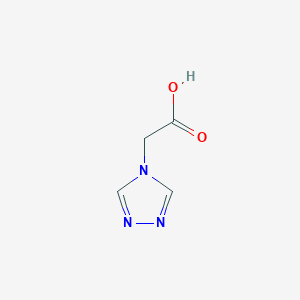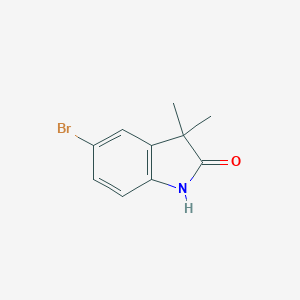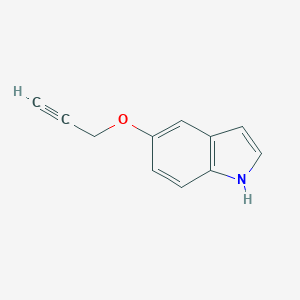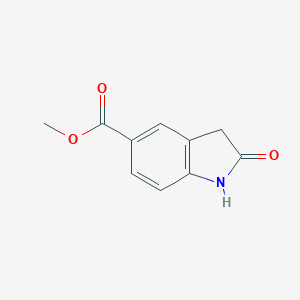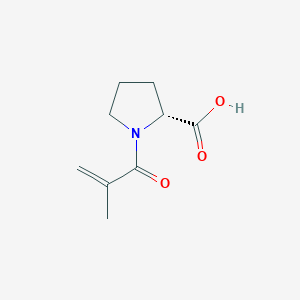
(R)-1-methacryloylpyrrolidine-2-carboxylic acid
Descripción general
Descripción
(R)-1-methacryloylpyrrolidine-2-carboxylic acid, also known as MAPC, is a chiral monomer that has gained attention in recent years due to its potential applications in the fields of materials science and biomedicine. MAPC is a derivative of pyrrolidine, an organic compound commonly used in the synthesis of pharmaceuticals and agrochemicals. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis of Pyrrolopyrrolecarboxylic Acids : Research conducted by Muchowski et al. (1985) involved the synthesis of benzoylpyrrolopyrrolecarboxylic acids, demonstrating their potential as analgesic and anti-inflammatory agents. Their study extensively explored the quantitative structure-activity relationship (QSAR) of these compounds, highlighting their significance in pharmaceutical applications (Muchowski et al., 1985).
Copolymer Synthesis : Buruianǎ and Murariu (2016) investigated the free radical polymerization of compounds including N-acryloyl-L-leucine, leading to the creation of an optically active copolymer. This research contributes to the understanding of polymer chemistry and its applications in material science (Buruianǎ & Murariu, 2016).
Development of GPR40 Agonists : Jurica et al. (2017) explored the creation of pyrrolidine-containing GPR40 agonists, which have potential applications in treating type 2 diabetes. The study highlighted the differential effects of enantiomers on binding assays and their roles in signaling mechanisms, emphasizing the importance of stereochemistry in drug design (Jurica et al., 2017).
Material Science and Chemical Synthesis
Reactive Extraction of Pyridine-2-carboxylic Acid : Datta and Kumar (2014) conducted a study on the reactive extraction of pyridine-2-carboxylic acid, a process relevant in pharmaceutical and agrochemical industries. This research provides insights into more efficient and less toxic methods of carboxylic acid extraction (Datta & Kumar, 2014).
Decarboxylative Coupling in Chemical Synthesis : Neely and Rovis (2014) investigated the Rh(III)-catalyzed decarboxylative coupling of acrylic acids, contributing to the field of organic synthesis. Their findings are significant for the synthesis of pyridines, a crucial component in many pharmaceuticals (Neely & Rovis, 2014).
Hydrolysis of Methacrylic Acid–Methyl Methacrylate Copolymers : Loecker and Smets (1959) explored the hydrolysis of methacrylic acid and methyl methacrylate copolymers. This study provides valuable information for the development of new materials and understanding polymer degradation processes (Loecker & Smets, 1959).
Propiedades
IUPAC Name |
(2R)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAYUJDJZUWFDO-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)N1CCC[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469471 | |
| Record name | (2R)-1-Methacryloylpyrrolidin-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-methacryloylpyrrolidine-2-carboxylic acid | |
CAS RN |
106089-24-1 | |
| Record name | (2R)-1-Methacryloylpyrrolidin-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

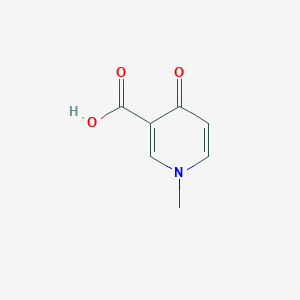

![2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid](/img/structure/B174471.png)
